Norspermine

Plant developmental biology Polyamine functional specificity Arabidopsis thaliana genetics

Norspermine (N,N′-bis(3-aminopropyl)-1,3-propanediamine) is a symmetrical tetraamine polyamine with molecular formula C9H24N4 and molecular weight 188.31 g/mol. It belongs to the class of naturally occurring polyamines found in select eukaryotic algae, bacteria, and plants, but is not endogenously synthesized in mammals.

Molecular Formula C9H24N4
Molecular Weight 188.31 g/mol
CAS No. 4605-14-5
Cat. No. B1679968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorspermine
CAS4605-14-5
Synonyms1,11-diamino-4,8-diazaundecane
norspermine
Molecular FormulaC9H24N4
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESC(CN)CNCCCNCCCN
InChIInChI=1S/C9H24N4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h12-13H,1-11H2
InChIKeyZAXCZCOUDLENMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Norspermine (CAS: 4605-14-5) Procurement Guide: Structural Identity and Polyamine Analog Classification


Norspermine (N,N′-bis(3-aminopropyl)-1,3-propanediamine) is a symmetrical tetraamine polyamine with molecular formula C9H24N4 and molecular weight 188.31 g/mol [1]. It belongs to the class of naturally occurring polyamines found in select eukaryotic algae, bacteria, and plants, but is not endogenously synthesized in mammals [2]. Norspermine features a distinctive C3C3C3 methylene carbon backbone arrangement (three sequential three-carbon spacers between amine groups), which distinguishes it structurally from the predominant mammalian polyamines spermine (C3C4C3) and thermospermine (C3C3C4) [3]. This structural divergence forms the basis for its differential interactions with nucleic acids and polyamine metabolic machinery, making it a valuable tool compound for investigating polyamine-dependent biological processes and a scaffold for developing polyamine-based therapeutics [4].

Why Norspermine Cannot Be Substituted with Spermine or Spermidine in Precision Research


Interchanging norspermine with the more common polyamines spermine or spermidine introduces critical confounds that invalidate experimental reproducibility and mechanistic interpretation. Norspermine exhibits a C3C3C3 carbon backbone, whereas spermine possesses a C3C4C3 arrangement and thermospermine a C3C3C4 arrangement [1]. This seemingly minor alteration in methylene spacing dictates fundamentally different physicochemical interactions: norspermine binds DNA with 4- to 5-fold higher affinity than spermidine [2] and induces DNA shrinkage rather than alignment [3]. Furthermore, norspermine can functionally substitute for thermospermine in rescuing stem elongation defects in Arabidopsis mutants, whereas spermine fails completely in the same assay [4]. These examples demonstrate that the intra-amine carbon spacing—not merely the total amine count or cationic charge—determines biological outcome, rendering generic substitution scientifically invalid without rigorous, assay-specific validation.

Norspermine Quantitative Differentiation Evidence: Validated Comparators and Performance Metrics


Norspermine vs. Spermine: Functional Rescue of Thermospermine-Deficient Arabidopsis Stem Elongation Defect

In the acl5-1 spms-1 double mutant of Arabidopsis thaliana, which is defective in thermospermine biosynthesis and exhibits severe dwarfism, daily exogenous application of norspermine to shoot tips clearly rescued the stem growth defect. In direct comparison, spermine applied under identical conditions failed to produce any rescue effect [1]. This demonstrates that the C3C3C3 backbone of norspermine—but not the C3C4C3 backbone of spermine—can functionally substitute for thermospermine's C3C3C4 arrangement in regulating stem elongation [2].

Plant developmental biology Polyamine functional specificity Arabidopsis thaliana genetics

Norspermine vs. Spermine: Differential Inhibition of Tracheary Element Differentiation

In the Zinnia elegans mesophyll cell culture system, which serves as a well-established in vitro model for tracheary element (xylem) differentiation, both norspermine and thermospermine blocked differentiation into tracheary elements. In contrast, spermine applied under identical culture conditions did not block differentiation [1]. This assay provides a direct, functional discrimination between norspermine/thermospermine (both sharing the C3C3 terminal arrangement) and spermine (C3C4C3) in a process relevant to vascular plant development.

Xylogenesis In vitro plant cell differentiation Polyamine signaling

Norspermidine (Norspermine Triamine Analog) vs. Spermidine: Differential DNA Binding Affinity and Conformational Effects

Norspermidine (NSPD), the triamine homolog of norspermine, exhibits 4- to 5-fold higher binding affinity to DNA compared to spermidine (SPD), as measured by NMR binding equilibrium experiments [1]. Atomic force microscopy (AFM) revealed that SPD tends to align DNA molecules, whereas NSPD induces DNA shrinkage and compaction with greater potency [2]. In cell-free in vitro gene expression assays, SPD showed higher potency in enhancing expression, while NSPD caused stronger inhibition [3]. These differential effects are attributed solely to the single methylene group difference: NSPD (C3C3C3) versus SPD (C3C4C3) [4].

DNA compaction Polyamine-DNA interaction Nucleic acid biophysics

DENSPM (Diethylnorspermine) vs. DE-333 Analogs: Structure-Activity Relationship in SSAT Induction

N1,N11-diethylnorspermine (DENSPM, also known as DE-333 or BENSPM), a diethylated derivative of norspermine, is regarded as the most potent known inducer of spermidine/spermine N1-acetyltransferase (SSAT), increasing enzyme activity by more than 200- to 1000-fold in responsive cell types [1]. A systematic structure-activity study of eight systematically modified DE-333 analogs in Malme-3M human melanoma cells revealed that induction of SSAT mRNA was proportional to the number of three-carbon units in the polyamine backbone [2]. Terminal N-alkyl substituent size (methyl, ethyl, propyl) determined enzyme protein stabilization, with ethyl being optimal [3]. The norspermine backbone (three three-carbon units) combined with N-ethyl terminal modifications produced the maximal combined effect on SSAT mRNA induction and enzyme stabilization [4].

Polyamine catabolism SSAT enzyme induction Anticancer drug development

BENSpm (Bis-ethylnorspermine) vs. Untreated Controls: Synergistic Apoptosis Induction with Standard Chemotherapeutics in Breast Cancer

N1,N11-bis(ethyl)norspermine (BENSpm), a diethylated derivative of norspermine, synergizes with six standard chemotherapeutic agents in human breast cancer cell lines: 5-fluorouracil, fluorodeoxyuridine, cisplatin, paclitaxel, docetaxel, and vinorelbine [1]. Additionally, the combination of BENSpm with 2-methoxyestradiol (2ME) induces synergistic apoptosis in MCF-7 breast cancer cells, suggesting a strategy to enhance therapeutic efficacy [2]. The normal-like cells exhibited lower sensitivity to the agents than breast cancer cells, indicating a degree of tumor-cell selectivity [3].

Breast cancer Combination chemotherapy Polyamine analog therapeutics

Norspermine-Containing Lipophilic Polyamines vs. TETA-Based Lipophilic Polyamines: Enhanced Cytotoxicity

Lipophilic polyamines (LPAs) constructed on a norspermine backbone displayed somewhat more pronounced cytotoxicity compared with their counterparts built on a triethylenetetramine (TETA) backbone [1]. Hit LPAs containing the norspermine backbone with tetradecyl or decyl lipophilic substituents efficiently induced apoptosis in KB-3-1 cancer cells [2]. This comparative data indicates that the norspermine scaffold confers a structural advantage over the TETA scaffold for designing cytotoxic polyamine-based conjugates.

Lipophilic polyamines Anticancer drug delivery Polyamine transport

Norspermine Optimal Application Scenarios: Evidence-Based Research Use Cases


Plant Developmental Biology: Functional Dissection of Thermospermine-Specific Signaling Pathways

Researchers studying polyamine-dependent stem elongation and vascular development in plants should select norspermine over spermine for phenotypic rescue experiments. In Arabidopsis thaliana mutants defective in thermospermine biosynthesis (acl5, acl5-1 spms-1), norspermine partially suppresses the dwarf phenotype and rescues stem growth, whereas spermine shows no rescue effect [1]. Similarly, in Zinnia elegans mesophyll cell cultures, norspermine blocks tracheary element differentiation while spermine is inactive [2]. These functional discriminations enable precise dissection of thermospermine-specific signaling without interference from endogenous spermine-related pathways.

Nucleic Acid Biophysics: Investigating Polyamine-Induced DNA Compaction and Condensation Mechanisms

Scientists studying polyamine-mediated DNA compaction should utilize norspermidine (and by extension norspermine) when enhanced DNA binding affinity and shrinkage-inducing properties are required. Norspermidine demonstrates 4- to 5-fold higher binding affinity to DNA compared to spermidine, as quantified by NMR binding equilibrium [1]. AFM imaging reveals that norspermidine induces DNA shrinkage and compaction, whereas spermidine promotes DNA alignment [2]. For applications requiring potent DNA condensation—such as non-viral gene delivery vector development or chromatin structure studies—the norspermine scaffold provides quantifiably superior performance.

Cancer Research: Optimizing SSAT Induction for Polyamine Depletion Strategies

Cancer researchers targeting polyamine metabolism should select the norspermine-derived scaffold DENSPM (N1,N11-diethylnorspermine) when maximum SSAT induction is required. DENSPM increases SSAT activity by 200- to 1000-fold in responsive cell types [1], making it the most potent known inducer of this key polyamine catabolic enzyme [2]. Structure-activity data demonstrate that the norspermine backbone (three three-carbon units) combined with N-ethyl terminal modifications produces optimal SSAT mRNA induction and enzyme stabilization [3]. For combination therapy studies, BENSpm (bis-ethylnorspermine) synergizes with multiple standard chemotherapeutics in breast cancer models [4].

Medicinal Chemistry: Scaffold Selection for Polyamine-Drug Conjugates

Medicinal chemists developing polyamine-based drug delivery systems or polyamine-drug conjugates should prioritize the norspermine backbone over TETA (triethylenetetramine) when enhanced cytotoxicity is desired. Comparative studies demonstrate that norspermine-based lipophilic polyamines exhibit more pronounced cytotoxicity than their TETA-based counterparts in KB-3-1 cancer cells [1]. The norspermine scaffold with appropriate lipophilic substituents efficiently induces apoptosis, validating its utility as a carrier backbone for cytotoxic payload delivery [2].

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